molecular formula C7H15ClN2O B8244959 (R)-1-Ethyl-5-methylpiperazin-2-one hydrochloride

(R)-1-Ethyl-5-methylpiperazin-2-one hydrochloride

Cat. No.: B8244959
M. Wt: 178.66 g/mol
InChI Key: UGKRBLAOQHURSB-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Ethyl-5-methylpiperazin-2-one hydrochloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This specific compound is characterized by the presence of an ethyl group at the first position and a methyl group at the fifth position of the piperazine ring, along with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Ethyl-5-methylpiperazin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization and deprotection steps . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring in a single step .

Industrial Production Methods

Industrial production of ®-1-Ethyl-5-methylpiperazin-2-one hydrochloride often employs scalable methods such as the cyclization of 1,2-diamine derivatives with sulfonium salts under controlled conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical applications .

Mechanism of Action

The mechanism of action of ®-1-Ethyl-5-methylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, it can interact with cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperazine: Lacks the methyl group at the fifth position.

    5-Methylpiperazine: Lacks the ethyl group at the first position.

    1-Methylpiperazine: Contains a methyl group at the first position instead of an ethyl group.

Uniqueness

®-1-Ethyl-5-methylpiperazin-2-one hydrochloride is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups in the piperazine ring enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

(5R)-1-ethyl-5-methylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-3-9-5-6(2)8-4-7(9)10;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKRBLAOQHURSB-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(NCC1=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@H](NCC1=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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